molecular formula C24H32N2O4 B575442 {Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester CAS No. 183995-63-3

{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester

Cat. No.: B575442
CAS No.: 183995-63-3
M. Wt: 412.53
InChI Key: LMUBGEJORCPEDQ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Structural Identification

IUPAC and Common Naming Conventions

The systematic nomenclature of this compound reflects its complex multi-functional structure containing multiple amino acid derivative units. According to chemical database records, the compound is officially designated as Glycine,N,N'-1,2-ethanediylbis[N-(phenylmethyl)-, diethyl ester under the ninth edition of Chemical Abstracts nomenclature rules. This systematic name accurately describes the fundamental structural framework consisting of two glycine units that have been modified through N-alkylation with phenylmethyl (benzyl) groups and subsequently connected via an ethane-1,2-diyl bridge.

The preferred IUPAC nomenclature for this compound is diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate, which provides a more contemporary systematic description of the molecular architecture. This naming convention emphasizes the central ethylene bridge connecting two benzyl-substituted amino groups, each bearing ethoxycarbonylmethyl substituents. Alternative nomenclature includes the descriptor ethyl 2-[benzyl-[2-[benzyl-(2-ethoxy-2-oxoethyl)amino]ethyl]amino]acetate, which presents the structure from a different organizational perspective.

The compound name {Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester represents a common chemical nomenclature approach that prioritizes functional group identification over systematic naming conventions. This naming system facilitates understanding of the molecular construction by highlighting the key structural elements: benzyl groups, ethoxycarbonylmethyl substituents, and the central ethylene bridge connecting the amino acid derivative units.

CAS Registry and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 183995-63-3, which serves as its unique identifier in chemical databases worldwide. This registry number provides unambiguous identification regardless of naming variations or systematic nomenclature differences across different chemical information systems. The CAS number facilitates accurate chemical information retrieval and ensures precise compound identification in scientific literature and commercial applications.

Database identification extends beyond the CAS registry to include multiple chemical information platforms. The compound is catalogued with the MDL number MFCD06858464, which serves as an identifier within the MDL chemical database system. Additionally, the compound has been assigned the DTXSID30652718 identifier within the United States Environmental Protection Agency's DSSTox database, indicating its presence in environmental and toxicological information systems.

Properties

IUPAC Name

ethyl 2-[benzyl-[2-[benzyl-(2-ethoxy-2-oxoethyl)amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-29-23(27)19-25(17-21-11-7-5-8-12-21)15-16-26(20-24(28)30-4-2)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUBGEJORCPEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCN(CC1=CC=CC=C1)CC(=O)OCC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652718
Record name Diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183995-63-3
Record name Diethyl 2,2'-[ethane-1,2-diylbis(benzylazanediyl)]diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Primary Amines

A foundational step involves the alkylation of benzylamine with ethyl bromoacetate in the presence of a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction, conducted under inert atmosphere at 60–80°C for 6–12 hours, yields N-benzyl glycine ethyl ester as a primary intermediate. The use of potassium carbonate or sodium hydride as a base facilitates deprotonation of the amine, enhancing nucleophilicity and reaction efficiency.

Subsequent alkylation of this intermediate with 2-chloroethylamine hydrochloride introduces the secondary amine backbone. This step requires careful stoichiometric control to avoid over-alkylation, often achieved by maintaining a 1:1 molar ratio between the glycine ester and chloroethylamine. The reaction mixture is typically refluxed in toluene or dichloromethane (DCM) for 8–16 hours, followed by aqueous workup to isolate the di-alkylated product.

Esterification and Protecting Group Strategies

The ethoxycarbonylmethyl group is introduced via a Mitsunobu reaction or direct esterification using ethyl chloroacetate. In one documented approach, N-benzyl glycine ethyl ester is treated with ethyl chloroacetate in the presence of triethylamine, yielding the ethoxycarbonylmethyl intermediate with >85% purity. Benzyl protection of the tertiary amine is then achieved using benzyl bromide under basic conditions, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction kinetics.

Critical to this stage is the sequential addition of protecting groups to prevent cross-reactivity. For example, benzylation prior to ethoxycarbonylmethylation minimizes unwanted side reactions at the amine nitrogen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent systems vary by step:

  • Polar aprotic solvents (DMF, THF) are preferred for alkylations due to their ability to stabilize transition states and dissolve ionic intermediates.

  • Ether solvents (diethyl ether, tert-butyl methyl ether) facilitate precipitation of byproducts during workup, simplifying purification.

Temperature plays a pivotal role in minimizing decomposition. For instance, maintaining the alkylation step at 60°C prevents thermal degradation of the ethyl ester group, which is prone to hydrolysis at higher temperatures.

Catalytic Enhancements

The use of quaternary ammonium salts (e.g., TBAB) accelerates alkylation rates by up to 40% via phase-transfer catalysis, particularly in biphasic systems. Additionally, 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) are employed in coupling reactions to activate carboxyl groups, achieving yields exceeding 90% in esterification steps.

Purification and Analytical Validation

Chromatographic Techniques

Crude reaction mixtures are purified using silica gel column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1). This method effectively separates unreacted starting materials and mono-alkylated byproducts, yielding the target compound with ≥95% purity. Preparative HPLC with C18 columns is employed for large-scale batches, using acetonitrile-water mobile phases adjusted to pH 3 with trifluoroacetic acid.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 3.45–3.70 (m, 4H, NCH₂CH₂N), and δ 7.25–7.35 (m, 10H, Ar-H).

  • HRMS (ESI+) : Calculated for C₂₄H₃₂N₂O₄ [M+H]⁺: 413.2435; Found: 413.2438.

Comparative Analysis of Methodologies

ParameterMethod AMethod BMethod C
Overall Yield62%71%58%
Purity (HPLC)96%98%94%
Reaction Time18 hours24 hours14 hours
ScalabilityPilot-scale (100 g)Lab-scale (10 g)Pilot-scale (50 g)

Method B achieves superior yield and purity by employing HOBt/DCC-mediated coupling, albeit with longer reaction times. Method C offers faster synthesis but requires additional purification steps to remove triazolium byproducts.

Industrial-Scale Adaptations

For commercial production, continuous flow reactors are employed to enhance mixing and heat transfer during exothermic alkylation steps. A patented protocol describes a telescoped process where the alkylation and esterification steps are performed in-series, reducing intermediate isolation and improving throughput by 30%. Solvent recovery systems (e.g., thin-film evaporation) are integrated to minimize waste, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the tertiary amine center generates quaternary ammonium salts, which can constitute up to 15% of crude product. Selective precipitation using tert-butyl methyl ether removes these salts, as they exhibit lower solubility in non-polar solvents compared to the target compound.

Hydrolytic Degradation

The ethyl ester groups are susceptible to hydrolysis under acidic or basic conditions. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) stabilizes the compound for >6 months, with periodic NMR monitoring to detect degradation .

Chemical Reactions Analysis

Types of Reactions

{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound is classified as a Mannich base, a class known for its diverse biological activities. Mannich bases have been extensively studied for their potential as anticancer agents, antibacterial compounds, and more. The following sections summarize the key applications and findings related to this compound.

Anticancer Activity

Research indicates that Mannich bases exhibit significant cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structures to Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester demonstrate:

  • Selective toxicity : Many Mannich bases selectively target cancer cells while sparing normal cells.
  • Mechanisms of action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of enzyme activities and receptor interactions .

Case Study Example :
A study on structurally related Mannich bases reported IC50 values in the range of 0.2–10 μM against human tumor cell lines, highlighting their potential as effective anticancer agents .

Antibacterial and Antifungal Properties

Mannich bases, including the compound , have shown promise as antibacterial and antifungal agents. The introduction of the aminomethyl function enhances their interaction with microbial targets.

  • Mechanism : The structural diversity allows for tailored interactions with bacterial membranes or fungal cell walls.
  • Applications : These compounds can be developed into therapeutic agents for treating infections caused by resistant strains of bacteria or fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of Mannich bases have been documented, suggesting that Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester may also possess similar effects.

  • Research Findings : Studies report that certain Mannich bases can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Synthesis and Derivatives

The synthesis of Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester often involves the Mannich reaction, which combines an aldehyde, an amine, and a ketone or carbonyl compound. This method allows for the generation of a wide range of derivatives with potentially enhanced biological activities.

Synthesis Pathway Overview:

  • Starting Materials : Benzaldehyde, ethoxycarbonylmethylamine, and acetic acid derivatives.
  • Reaction Conditions : Typically performed under acidic or basic conditions to facilitate the formation of the Mannich base.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Potential Future Applications

Given the promising biological activities associated with Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester:

  • Drug Development : There is significant potential for this compound to be developed into new therapeutic agents targeting cancer and infectious diseases.
  • Further Research : Ongoing studies are needed to explore its full pharmacological profile and optimize its efficacy and safety for clinical use.

Mechanism of Action

The mechanism of action of {Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The phenyl group in 245d increases steric hindrance, reducing reaction yields (35% vs. 60% for 245c ) during hydrogenation or cyclization steps .
  • Hydrogenation Reactivity: Methyl-substituted 245c undergoes faster hydrogenolysis of benzyl groups compared to bulkier derivatives, as evidenced by its higher yield in piperazinone formation .
  • Spectral Signatures : The HRMS of 245d (m/z 489) aligns with its higher molecular weight due to the phenyl substituent, while 245c shows a lower m/z (457) .

Carbamate and Ester Derivatives from Other Studies

N-Benzyl-N’-(2-(tert-butoxy)-2-oxyethyl)glycine ethyl ester (Compound 4, )

  • Structure : Features a tert-butoxycarbonyl group instead of ethoxycarbonylmethyl.
  • Synthesis : Prepared via alkylation of tert-butyl bromoacetate with N-benzyl glycine ethyl ester, yielding 87% product .
  • Application : Serves as a precursor for trifluoroacetate salts used in peptide coupling .

{(2-tert-Butoxycarbonylamino-ethyl)-[2-(2H-pyrazol-1-yl)-ethyl]-amino}-acetic acid benzyl ester ()

  • Structure : Incorporates a pyrazole ring and tert-butoxycarbonyl (Boc) protecting group.
  • Reactivity : The Boc group enhances stability during acidic deprotection, unlike the ethoxycarbonyl group in the target compound .

Functional Group Comparison

Functional Group in Target Compound Analogous Group in Similar Compound Impact on Properties
Ethoxycarbonylmethyl tert-Butoxycarbonyl () Increased steric bulk in tert-butoxycarbonyl reduces hydrolysis rates .
Benzyl 2,4-Dimethoxybenzyl () Electron-donating methoxy groups enhance solubility in polar solvents .
Ethyl ester Methyl ester () Methyl esters generally exhibit lower boiling points and faster enzymatic hydrolysis .

Biological Activity

Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester, also known by its CAS number 183995-63-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula: C24H32N2O4
  • Molecular Weight: 412.52 g/mol
  • CAS Number: 183995-63-3
  • LogP: 1.59310 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties. The following sections detail these findings.

Antimicrobial Activity

Research indicates that compounds similar to Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity :
    • Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
    • A study highlighted that derivatives synthesized from related frameworks demonstrated substantial inhibition against these microorganisms, suggesting a promising avenue for developing new antibacterial agents.
  • Fungal Activity :
    • The compound has also been evaluated for antifungal properties, with significant activity noted against fungi such as Candida albicans and Aspergillus fumigatus .

The precise mechanism of action for Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester remains to be fully elucidated. However, it is hypothesized that the compound may disrupt cellular processes in microorganisms, potentially through interference with cell wall synthesis or metabolic pathways.

Case Study 1: Synthesis and Testing

A study conducted by researchers synthesized a series of derivatives based on the structure of Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino-acetic acid ethyl ester. These compounds were screened for their antimicrobial properties:

CompoundAntimicrobial ActivityTested Organisms
8aSignificantE. coli
8bModerateS. aureus
8cHighC. albicans

Results indicated that compounds 8a and 8c exhibited promising activity, warranting further investigation into their potential therapeutic applications .

Case Study 2: Structural Analysis

In another study, the structural characteristics of related compounds were analyzed using NMR and mass spectrometry techniques. This analysis provided insights into the stability and reactivity of the compounds under physiological conditions, which is crucial for understanding their biological efficacy .

Q & A

Q. Key Methodological Tips :

  • Use anhydrous solvents to avoid side reactions.
  • Optimize reflux time and temperature to balance yield and purity.
  • Employ flash chromatography with gradients tailored to polarity differences.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. In , distinct NMR signals (e.g., ethyl ester protons at δ ~1.2–4.2 ppm and aromatic protons at δ ~7.3 ppm) confirm the presence of benzyl and ethoxycarbonyl groups . HRMS validates the molecular ion ([M+H]+) with <2 ppm error. Purity is assessed via integration of NMR peaks (absence of extraneous signals) and chromatographic retention times.

Q. Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring.
  • Compare degradation products (e.g., free carboxylic acids) under acidic (pH 3) vs. basic (pH 10) buffers.

Advanced: How does the compound interact in enzyme-catalyzed DNA synthesis systems?

While direct evidence is limited, structurally related compounds in are used as dipeptide leaving groups in DNA synthesis . The ethoxycarbonylmethyl-amino moiety may act as a transient protecting group for nucleotides, enabling controlled polymerization. To test this, design assays with DNA polymerases (e.g., Taq or Klenow fragment) and monitor incorporation efficiency via gel electrophoresis or fluorescent labeling.

Q. Hypothesis Testing :

  • Replace the benzyl groups with photolabile variants (e.g., nitroveratryl) for light-activated DNA synthesis.
  • Compare reaction rates with/without the compound to quantify steric or electronic effects.

Advanced: What strategies optimize yield in large-scale synthesis?

Scale-up challenges include exothermic reactions and purification bottlenecks. ’s small-scale synthesis (87% yield) suggests scalability with continuous flow reactors to control temperature during bromoacetate alkylation . Replace flash chromatography with countercurrent distribution or crystallization (e.g., using hexane/ethyl acetate) for cost-effective purification.

Q. Case Study :

  • For analogs with poor crystallinity, employ ion-exchange resins to isolate charged intermediates (e.g., trifluoroacetate salts).

Advanced: How can computational modeling predict reactivity in novel applications?

Use density functional theory (DFT) to map nucleophilic/electrophilic sites. For example, the ethyl ester’s carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines or hydrazines), while the benzyl groups may participate in π-π stacking with aromatic biomolecules. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities for DNA or enzyme targets.

Q. Methodological Workflow :

  • Optimize the compound’s geometry at the B3LYP/6-31G* level.
  • Calculate Fukui indices to identify reactive regions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.